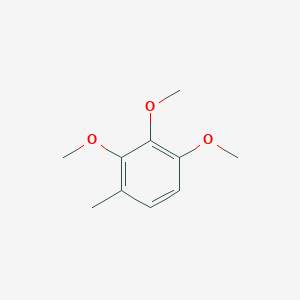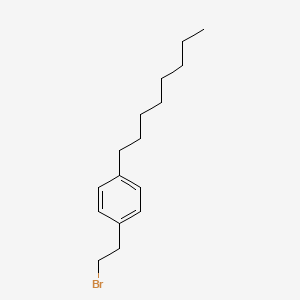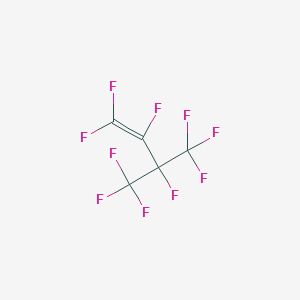
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H2F10. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene typically involves the fluorination of suitable precursors. One common method is the reaction of 1,1,2,3,4,4,4-Heptafluorobut-1-ene with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carefully controlled to ensure the safety of the operators and the purity of the final product. The use of continuous flow reactors is common in industrial settings to achieve high yields and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Perfluorinated ketones or acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated derivatives with other halogens or functional groups.
Applications De Recherche Scientifique
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their reactivity and stability. The pathways involved often include nucleophilic substitution and addition reactions, where the fluorine atoms play a crucial role in stabilizing the transition states and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to other similar compounds. Its high degree of fluorination makes it particularly stable and resistant to degradation, making it valuable in applications requiring long-term stability and reactivity.
Propriétés
Numéro CAS |
21581-82-8 |
|---|---|
Formule moléculaire |
C5F10 |
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
1,1,2,3,4,4,4-heptafluoro-3-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5F10/c6-1(2(7)8)3(9,4(10,11)12)5(13,14)15 |
Clé InChI |
CPAQQPJFMVGXBQ-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



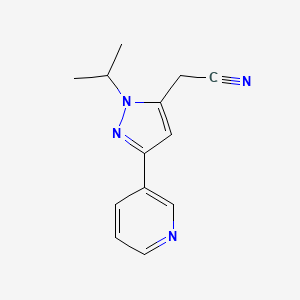

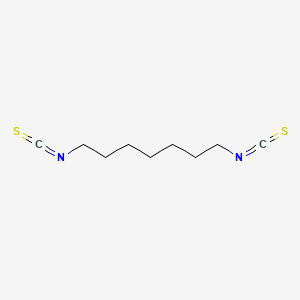
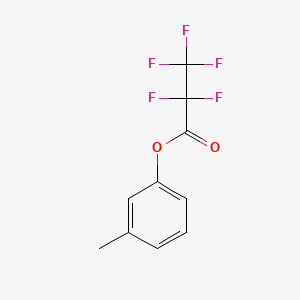
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
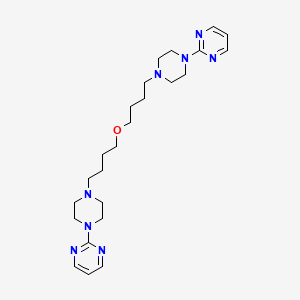
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
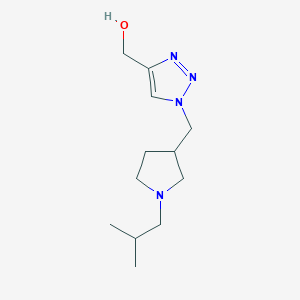
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)

